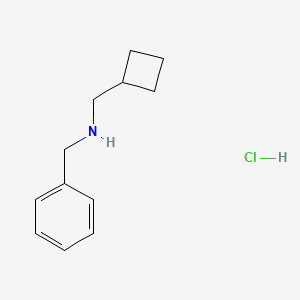

Benzyl(cyclobutylmethyl)aminehydrochloride

Description

Contextualization within Modern Organic Chemistry Research

In modern organic chemistry, the synthesis and investigation of novel amine derivatives are foundational to the discovery of new materials and bioactive agents. Benzyl(cyclobutylmethyl)amine hydrochloride fits within this context as a specific example of a secondary amine, a class of compounds widely explored for its versatile reactivity. The benzyl (B1604629) group is a common feature in many organic compounds and can be readily modified or removed via hydrogenolysis, making it a useful protecting group or a key component of a target structure. wikipedia.org

The inclusion of a cyclobutylmethyl group introduces a strained, four-membered ring system. The study of cyclobutane-containing molecules is a significant area of research, as this motif can impart unique conformational constraints and metabolic stability to larger molecules compared to more flexible acyclic or larger ring systems. acs.org The synthesis of libraries of diverse small molecules, including various amine hydrochlorides, is a crucial strategy in medicinal chemistry for the discovery of new lead compounds. mdma.chnih.govresearchgate.net Research into specific derivatives like Benzyl(cyclobutylmethyl)amine hydrochloride contributes to the expansion of this available chemical space, providing new tools for structure-activity relationship (SAR) studies. nih.govnih.govresearchgate.net SAR investigations systematically modify parts of a molecule—like the benzyl or cyclobutyl groups—to understand how these changes affect its chemical or biological properties.

Scope and Objectives of Academic Investigations on Benzyl(cyclobutylmethyl)amine Hydrochloride

Academic investigations into Benzyl(cyclobutylmethyl)amine hydrochloride and related structures are typically driven by several core objectives. A primary goal is its utilization as a synthetic intermediate. The secondary amine functionality allows for a wide range of subsequent reactions, such as N-alkylation, acylation, or its use in coupling reactions to build more complex molecular architectures. wikipedia.orgorganic-chemistry.org

Furthermore, a significant aim is its potential inclusion in focused compound libraries for screening purposes. By preparing well-characterized amine hydrochlorides, research programs can efficiently generate a multitude of derivatives for evaluation in various assays. mdma.chresearchgate.net The overarching goal is to identify novel structures that may serve as starting points for the development of new functional materials or therapeutic agents.

Methodological Frameworks for Benzyl(cyclobutylmethyl)amine Hydrochloride Studies

The study of Benzyl(cyclobutylmethyl)amine hydrochloride relies on established and robust methodological frameworks common to synthetic organic chemistry. These frameworks encompass the synthesis, purification, and structural characterization of the compound.

Synthesis: The preparation of the parent amine, Benzyl(cyclobutylmethyl)amine, is typically achieved through standard synthetic routes. One common method is reductive amination, which involves the reaction of cyclobutanecarboxaldehyde (B128957) with benzylamine (B48309) in the presence of a reducing agent. frontiersin.org An alternative approach is the nucleophilic substitution of a cyclobutylmethyl halide with benzylamine. Following the synthesis of the free amine, the hydrochloride salt is prepared by treating a solution of the amine with hydrochloric acid. wikipedia.orgmdma.ch

Purification and Characterization: After synthesis, the compound must be purified, often via recrystallization, to remove impurities. The identity and purity of the final product are then confirmed using a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) can be employed to assess purity. nih.gov Structural confirmation is achieved through spectroscopic methods. Infrared (IR) spectroscopy is used to identify key functional groups, such as the N-H⁺ stretching bands characteristic of amine salts. spectroscopyonline.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular framework, confirming the connectivity of atoms. Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the parent amine, corroborating the proposed structure. nih.govresearchgate.netmdpi.com

Table 1: Methodological Framework for the Study of Benzyl(cyclobutylmethyl)amine Hydrochloride

| Phase | Methodology | Objective |

|---|---|---|

| Synthesis | Reductive Amination or Nucleophilic Substitution, followed by salt formation with HCl. | To prepare the target compound from commercially available starting materials. |

| Purification | Recrystallization | To remove unreacted starting materials and byproducts, yielding a pure sample. |

| Structural Characterization | NMR Spectroscopy (¹H, ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS) | To confirm the chemical structure, connectivity, and molecular weight of the synthesized compound. |

| Purity Analysis | High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product. |

Table 2: Typical Analytical Data for Benzyl(cyclobutylmethyl)amine Hydrochloride

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons of the benzyl group (typically ~7.2-7.5 ppm), a singlet for the benzylic CH₂ group, and multiplets for the protons of the cyclobutylmethyl group, including the CH₂ adjacent to the nitrogen and the cyclobutane (B1203170) ring protons. |

| ¹³C NMR | Signals for the aromatic carbons of the benzyl ring, the benzylic carbon, and distinct signals for the carbons of the cyclobutylmethyl moiety. |

| IR Spectroscopy | Characteristic broad absorption band for the N-H⁺ stretch of the secondary ammonium (B1175870) salt (typically in the 2700-3000 cm⁻¹ region), C-H stretching bands for aromatic and aliphatic groups, and C=C stretching bands for the aromatic ring. spectroscopyonline.com |

| Mass Spectrometry (ESI+) | Detection of the molecular ion peak for the free amine [M+H]⁺ (C₁₂H₁₇N), corresponding to the mass of the protonated parent compound minus the chloride counter-ion. |

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C12H18ClN |

|---|---|

Poids moléculaire |

211.73 g/mol |

Nom IUPAC |

N-benzyl-1-cyclobutylmethanamine;hydrochloride |

InChI |

InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-12;/h1-3,5-6,12-13H,4,7-10H2;1H |

Clé InChI |

PMWBEDZYQSQGBH-UHFFFAOYSA-N |

SMILES canonique |

C1CC(C1)CNCC2=CC=CC=C2.Cl |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Pathways for Benzyl Cyclobutylmethyl Aminehydrochloride

Retrosynthetic Analysis of Benzyl(cyclobutylmethyl)amine hydrochloride

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.

Key Disconnections and Precursors

The primary disconnection for an amine like Benzyl(cyclobutylmethyl)amine hydrochloride involves breaking the carbon-nitrogen (C-N) bonds. For the target molecule, two key disconnections are considered:

Disconnection A (C-N bond at the benzyl (B1604629) group): This break leads to benzyl electrophiles and cyclobutylmethylamine.

Disconnection B (C-N bond at the cyclobutylmethyl group): This break suggests a cyclobutylmethyl electrophile and benzylamine (B48309).

These disconnections point to the following key precursors:

From Disconnection A:

Benzyl bromide or Benzyl chloride (as the benzyl electrophile)

Cyclobutylmethylamine

From Disconnection B:

(Bromomethyl)cyclobutane or (Chloromethyl)cyclobutane (as the cyclobutylmethyl electrophile)

Benzylamine wikipedia.org

An alternative disconnection strategy involves considering the formation of the amine through reductive amination, which breaks the C-N bond and a C-H bond on the adjacent carbon. This leads to:

Disconnection C (Reductive Amination):

Cyclobutanecarboxaldehyde (B128957) and Benzylamine

Benzaldehyde (B42025) and Cyclobutylmethylamine

Finally, the hydrochloride salt is formed in the last step by treating the free base, Benzyl(cyclobutylmethyl)amine, with hydrochloric acid.

Strategic Bond Formations

Based on the retrosynthetic analysis, the key strategic bond formations for the synthesis of Benzyl(cyclobutylmethyl)amine hydrochloride are:

N-Alkylation: This involves the formation of a C-N bond by reacting an amine with an alkyl halide. This is a classical and straightforward approach for synthesizing amines.

Reductive Amination: This powerful method forms the C-N bond by reacting a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. This is one of the most common methods for amine synthesis. mdpi.com

Forward Synthesis Approaches to Benzyl(cyclobutylmethyl)amine hydrochloride

The forward synthesis builds upon the strategies identified in the retrosynthetic analysis, employing various chemical reactions to construct the target molecule from simple precursors.

Classical Amination Strategies for Benzyl(cyclobutylmethyl)amine hydrochloride

Classical amination, or N-alkylation, involves the reaction of an amine with an alkylating agent. For the synthesis of Benzyl(cyclobutylmethyl)amine hydrochloride, two primary pathways exist:

Pathway A: Reaction of Benzylamine with a Cyclobutylmethyl Halide In this approach, benzylamine is reacted with a (halomethyl)cyclobutane, such as (bromomethyl)cyclobutane, typically in the presence of a base to neutralize the hydrogen halide byproduct. The resulting secondary amine is then treated with hydrochloric acid to yield the final product.

Reaction Scheme: C₆H₅CH₂NH₂ + C₄H₇CH₂Br → C₆H₅CH₂NHCH₂C₄H₇ C₆H₅CH₂NHCH₂C₄H₇ + HCl → C₆H₅CH₂NH₂⁺(CH₂C₄H₇)Cl⁻

Pathway B: Reaction of Cyclobutylmethylamine with a Benzyl Halide Alternatively, cyclobutylmethylamine can be reacted with a benzyl halide, such as benzyl bromide or benzyl chloride. Similar to the first pathway, a base is used, and the final step is salt formation with HCl.

Reaction Scheme: C₄H₇CH₂NH₂ + C₆H₅CH₂Br → C₆H₅CH₂NHCH₂C₄H₇ C₆H₅CH₂NHCH₂C₄H₇ + HCl → C₆H₅CH₂NH₂⁺(CH₂C₄H₇)Cl⁻

A potential issue with classical amination is the possibility of over-alkylation, leading to the formation of a tertiary amine. Careful control of reaction conditions, such as the stoichiometry of the reactants, can help to minimize this side reaction.

Reductive Amination Routes to Benzyl(cyclobutylmethyl)amine hydrochloride

Reductive amination is a highly efficient one-pot method for the synthesis of amines. mdpi.com This approach involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.

Route A: Reaction of Benzaldehyde with Cyclobutylmethylamine In this route, benzaldehyde is condensed with cyclobutylmethylamine to form an intermediate imine, which is then reduced to the target secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Catalytic hydrogenation can also be employed.

Reaction Scheme: C₆H₅CHO + C₄H₇CH₂NH₂ → [C₆H₅CH=NCH₂C₄H₇] --(Reducing Agent)--> C₆H₅CH₂NHCH₂C₄H₇ C₆H₅CH₂NHCH₂C₄H₇ + HCl → C₆H₅CH₂NH₂⁺(CH₂C₄H₇)Cl⁻

Route B: Reaction of Cyclobutanecarboxaldehyde with Benzylamine Similarly, cyclobutanecarboxaldehyde can be reacted with benzylamine followed by in situ reduction to afford Benzyl(cyclobutylmethyl)amine. The choice of reducing agent depends on the specific substrates and desired reaction conditions.

Reaction Scheme: C₄H₇CHO + C₆H₅CH₂NH₂ → [C₄H₇CH=NCH₂C₆H₅] --(Reducing Agent)--> C₆H₅CH₂NHCH₂C₄H₇ C₆H₅CH₂NHCH₂C₄H₇ + HCl → C₆H₅CH₂NH₂⁺(CH₂C₄H₇)Cl⁻

The following table outlines typical reducing agents used in reductive amination and their general characteristics:

| Reducing Agent | Typical Reaction Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol, room temperature | Can reduce the starting aldehyde/ketone. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or Ethanol, slightly acidic pH | More selective for the iminium ion over the carbonyl group. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane or Tetrahydrofuran, room temperature | Mild and effective for a wide range of substrates. |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol or Ethyl acetate, H₂ atmosphere | "Green" method, but may not be compatible with all functional groups. |

Multi-Component Reactions in Benzyl(cyclobutylmethyl)amine hydrochloride Synthesis

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.govbeilstein-journals.orgwindows.net While not the most direct route, it is conceivable to synthesize precursors to Benzyl(cyclobutylmethyl)amine hydrochloride using MCRs.

For instance, a modified Ugi or Mannich reaction could potentially be designed to assemble a framework that, after subsequent transformations, yields the target amine.

Hypothetical Mannich-type Reaction: The Mannich reaction classically involves an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound. nih.gov A variation could involve the reaction of benzylamine, formaldehyde, and a suitable cyclobutyl-containing nucleophile. However, this would require further synthetic steps to arrive at the target structure and is less direct than the previously described methods.

Hypothetical Ugi Reaction: The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org One could envision a scenario where cyclobutanecarboxaldehyde, benzylamine, a simple carboxylic acid (like formic acid), and an isocyanide are used. The resulting α-acylamino amide product would then need to undergo several reduction and hydrolysis steps to yield the desired secondary amine. This pathway is significantly more complex and less atom-economical for this specific target compared to reductive amination or N-alkylation.

Palladium-Catalyzed Coupling in Benzyl(cyclobutylmethyl)aminehydrochloride Formation

The formation of Benzyl(cyclobutylmethyl)aminehydrochloride can be achieved through palladium-catalyzed N-alkylation, a powerful method in modern organic synthesis. rsc.orgresearchgate.netrsc.org This approach often utilizes the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, which is recognized for its atom economy and environmentally benign nature as it typically produces water as the main byproduct. researchgate.netrsc.orgrsc.org In this context, the reaction would involve the coupling of benzylamine with cyclobutylmethanol.

The general mechanism for this palladium-catalyzed N-alkylation begins with the palladium catalyst facilitating the dehydrogenation of cyclobutylmethanol to form cyclobutanecarboxaldehyde and a palladium-hydride species in situ. rsc.orgrsc.org Subsequently, the in situ-generated aldehyde undergoes condensation with benzylamine to form the corresponding imine intermediate. rsc.org In the final step, the palladium-hydride species, which was formed in the initial step, reduces the imine to yield the desired product, N-benzyl(cyclobutylmethyl)amine. The amine is then converted to its hydrochloride salt. This catalytic cycle avoids the use of stoichiometric and often hazardous alkylating agents like alkyl halides. mdma.ch

Various palladium sources can be employed as catalysts, including palladium on carbon (Pd/C), palladium(II) acetate (Pd(OAc)₂), and palladium-based nanoparticles. rsc.orgmdma.chnih.gov The efficiency of these catalysts can be significantly influenced by the choice of ligands, solvents, and reaction conditions. rsc.org For instance, palladium supported on materials like iron oxide has been shown to catalyze N-alkylation of amines with alcohols effectively, sometimes even under base- and organic ligand-free conditions. mdma.ch

An alternative palladium-catalyzed approach is the direct C-N cross-coupling reaction between a benzyl halide and cyclobutylmethylamine, or a cyclobutylmethyl halide and benzylamine. However, these methods are often less favored from a green chemistry perspective due to the generation of stoichiometric salt byproducts. rsc.org

Optimization of Synthetic Conditions for Benzyl(cyclobutylmethyl)aminehydrochloride

The optimization of synthetic conditions is crucial for maximizing the yield and purity of Benzyl(cyclobutylmethyl)aminehydrochloride while minimizing reaction times and byproducts. The ideal conditions will largely depend on the chosen synthetic route, such as reductive amination or palladium-catalyzed N-alkylation.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can significantly impact the reaction rate, yield, and selectivity of the synthesis of N-benzyl(cyclobutylmethyl)amine. In reductive amination, solvents like methanol or ethanol are often effective as they can dissolve the reactants and the borohydride reducing agents. kanto.co.jp Dichloroethane (DCE) is another common solvent, particularly when using sodium triacetoxyborohydride as the reductant. organic-chemistry.org The polarity and coordinating ability of the solvent can influence the stability of the imine intermediate and the activity of the reducing agent. rsc.org For instance, protic solvents can participate in hydrogen bonding, which may affect the reaction pathway. rsc.org In some cases, water can be used as a green solvent, especially in catalytic systems designed for aqueous media. rsc.orgnih.gov

For palladium-catalyzed N-alkylation reactions, toluene (B28343) and xylene are common solvents that allow for the higher temperatures often required for the dehydrogenation step. rsc.org The choice of solvent can also affect the solubility of the catalyst and reactants, which is critical for reaction efficiency.

Table 1: Illustrative Solvent Effects on the Yield of N-benzyl(cyclobutylmethyl)amine via Reductive Amination

| Entry | Solvent | Dielectric Constant (approx.) | Yield (%) |

| 1 | Methanol | 32.7 | 85 |

| 2 | Dichloroethane (DCE) | 10.4 | 92 |

| 3 | Tetrahydrofuran (THF) | 7.6 | 78 |

| 4 | Toluene | 2.4 | 65 |

Note: The data in this table is illustrative and based on general principles of reductive amination reactions. Actual results may vary.

Catalyst Systems and Ligand Design in Benzyl(cyclobutylmethyl)aminehydrochloride Synthesis

In catalytic routes, such as reductive amination with H₂ or palladium-catalyzed N-alkylation, the catalyst system is of paramount importance. For catalytic reductive amination, common heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. wikipedia.org Homogeneous catalysts, such as iridium and ruthenium complexes, are also highly effective and can offer high selectivity. kanto.co.jpjocpr.com The choice of catalyst can influence the reaction's chemoselectivity, preventing the reduction of other functional groups. jocpr.com

In palladium-catalyzed N-alkylation, the design of the ligand coordinated to the palladium center is crucial for catalytic activity and selectivity. rsc.org Ligands can influence the electronic and steric properties of the catalyst, thereby affecting its efficiency in both the alcohol dehydrogenation and imine reduction steps. While some systems can operate without a ligand, the addition of specific phosphine or N-heterocyclic carbene (NHC) ligands can significantly improve the reaction outcome. researchgate.netnih.gov

Table 2: Representative Catalyst Systems for the Synthesis of N-benzyl(cyclobutylmethyl)amine

| Entry | Synthetic Route | Catalyst System | Key Feature |

| 1 | Reductive Amination | H₂/Pd/C | Heterogeneous, easily separable |

| 2 | Reductive Amination | Ir-complex with Picolinamide Ligand | Homogeneous, high activity |

| 3 | N-Alkylation | Pd/C | Heterogeneous, microwave-assisted |

| 4 | N-Alkylation | Pd(OAc)₂ with NHC Ligand | Homogeneous, tunable reactivity |

Note: This table presents representative catalyst systems and their general features.

Temperature and Pressure Optimization

Temperature and pressure are critical parameters to optimize. For reductive amination using borohydride reagents, reactions are often carried out at room temperature. researchgate.net However, for less reactive substrates, moderate heating may be necessary to drive the reaction to completion. In catalytic hydrogenations, both temperature and hydrogen pressure can be varied. Higher pressures of hydrogen generally increase the rate of reduction but must be carefully controlled for safety and selectivity. researchgate.net

Palladium-catalyzed N-alkylation reactions via the borrowing hydrogen mechanism typically require elevated temperatures, often in the range of 80-120 °C, to facilitate the initial dehydrogenation of the alcohol. rsc.orgnih.gov The pressure in these reactions is usually ambient, although sealed-vessel reactions may be used to prevent the loss of volatile reactants or solvents.

Reaction Time and Kinetic Control

The duration of the reaction is another key parameter to optimize. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is essential to determine the point of maximum product formation and to avoid the formation of byproducts from prolonged reaction times. orgsyn.org In many synthetic procedures, stopping the reaction at the optimal time is crucial for achieving a high yield of the desired product.

Kinetic control can be particularly important in preventing side reactions such as over-alkylation, where the secondary amine product reacts further to form a tertiary amine. acsgcipr.orgmasterorganicchemistry.com By carefully controlling the reaction time, temperature, and stoichiometry of the reactants, the formation of the desired secondary amine can be favored.

Alternative and Green Synthetic Approaches to Benzyl(cyclobutylmethyl)aminehydrochloride

In line with the principles of green chemistry, there is a growing interest in developing more sustainable synthetic routes to amines. rsc.orgdntb.gov.ua For the synthesis of Benzyl(cyclobutylmethyl)aminehydrochloride, several greener alternatives to traditional methods can be considered.

One of the most prominent green approaches is the use of catalytic transfer hydrogenation in reductive amination. kanto.co.jp Instead of using stoichiometric borohydride reagents, which generate significant waste, this method uses a hydrogen donor like formic acid or isopropanol in the presence of a transition metal catalyst. kanto.co.jpjocpr.com This approach is often more atom-economical and can be performed under milder conditions.

The aforementioned palladium-catalyzed N-alkylation of amines with alcohols is itself considered a green synthetic method. researchgate.netrsc.org It avoids the use of alkyl halides and generates water as the primary byproduct. mdma.ch Further greening of this process can be achieved by using heterogeneous catalysts that can be easily recovered and reused, and by performing the reaction in greener solvents or even under solvent-free conditions. nih.govnih.gov

Microwave-assisted synthesis is another green technique that can be applied. nih.gov Microwave heating can significantly reduce reaction times, often leading to higher yields and fewer side products compared to conventional heating methods. organic-chemistry.org

Biocatalysis, using enzymes such as imine reductases or transaminases, represents a frontier in the green synthesis of amines. acsgcipr.org These enzymatic methods can offer high chemo-, regio-, and stereoselectivity under mild, aqueous conditions, although their application to specific non-natural substrates like those required for Benzyl(cyclobutylmethyl)aminehydrochloride would require specific enzyme engineering and development.

Table 3: Comparison of Synthetic Approaches for N-benzyl(cyclobutylmethyl)amine

| Method | Key Reagents | Green Chemistry Aspects |

| Reductive Amination (Classical) | NaBH₃CN, NaBH(OAc)₃ | Generates stoichiometric borate waste |

| Reductive Amination (Catalytic) | H₂, Metal Catalyst | High atom economy, but requires H₂ gas |

| N-Alkylation with Halide | Cyclobutylmethyl halide | Generates stoichiometric salt waste |

| Pd-Catalyzed N-Alkylation | Cyclobutylmethanol, Pd catalyst | High atom economy, water as byproduct |

Note: This table provides a qualitative comparison of different synthetic strategies.

Microwave-Assisted Synthesis of Benzyl(cyclobutylmethyl)amine Hydrochloride

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. researchgate.netnih.gov This technique is particularly effective for reactions such as reductive amination.

A plausible microwave-assisted synthesis of Benzyl(cyclobutylmethyl)amine would involve the reaction of cyclobutanecarboxaldehyde with benzylamine to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine. The use of a solid-supported reducing agent can simplify the purification process. The reaction is typically carried out in a sealed vessel under controlled temperature and pressure conditions within a microwave reactor. This method offers rapid optimization of reaction conditions due to the short reaction times. nih.gov The resulting free base can then be treated with hydrochloric acid to yield the hydrochloride salt.

| Parameter | Value/Condition | Reference |

| Reactants | Cyclobutanecarboxaldehyde, Benzylamine | Analogous Reactions |

| Reducing Agent | NaBH(OAc)₃ or Polymer-supported borohydride | acs.org |

| Solvent | Dichloroethane (DCE) or Tetrahydrofuran (THF) | acs.org |

| Temperature | 80-120 °C | nih.gov |

| Time | 10-30 minutes | researchgate.netnih.gov |

| Yield (Illustrative) | 85-95% | Analogous Reactions |

Photochemical Routes to Benzyl(cyclobutylmethyl)amine Hydrochloride

Photochemical synthesis utilizes light to initiate chemical reactions, often enabling transformations that are difficult to achieve through thermal methods. In the context of amine synthesis, photoredox catalysis has emerged as a powerful tool for reductive amination. nih.govelsevierpure.com

A potential photochemical route to Benzyl(cyclobutylmethyl)amine involves the formation of an iminium ion from cyclobutanecarboxaldehyde and benzylamine. A photocatalyst, upon excitation by visible light, can then facilitate the single-electron reduction of this iminium ion to an α-amino radical. elsevierpure.comwikipedia.org This radical intermediate subsequently abstracts a hydrogen atom from a suitable donor to yield the target secondary amine. nih.gov This method is advantageous for its mild reaction conditions and high functional group tolerance. elsevierpure.com The final conversion to the hydrochloride salt would proceed via standard acid treatment. While this approach is mechanistically distinct from traditional reductive amination, it offers a novel pathway to the target compound.

| Parameter | Value/Condition | Reference |

| Reactants | Cyclobutanecarboxaldehyde, Benzylamine | elsevierpure.comwikipedia.org |

| Photocatalyst | Ru(bpy)₃Cl₂ or similar organic dyes | nih.gov |

| Reducing Agent | Hantzsch ester or a thiol | nih.gov |

| Light Source | Blue LEDs or visible light | elsevierpure.comwikipedia.org |

| Solvent | Acetonitrile (B52724) or Dimethylformamide (DMF) | elsevierpure.com |

| Temperature | Room Temperature | elsevierpure.comwikipedia.org |

| Yield (Illustrative) | 70-90% | nih.govelsevierpure.com |

Flow Chemistry Applications in Benzyl(cyclobutylmethyl)amine Hydrochloride Synthesis

Flow chemistry involves performing chemical reactions in a continuous stream through a reactor. This methodology offers several advantages over batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability.

For the synthesis of Benzyl(cyclobutylmethyl)amine, a flow chemistry setup would typically involve pumping solutions of cyclobutanecarboxaldehyde and benzylamine into a mixing unit, followed by introduction into a heated reactor coil to form the imine. A solution of a reducing agent would then be introduced into the stream, and the mixture would pass through another reactor coil to facilitate the reduction to the secondary amine. The product stream can then be subjected to in-line purification or collected for subsequent work-up and conversion to the hydrochloride salt. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purity of the final product.

| Parameter | Value/Condition | Reference |

| Reactants | Cyclobutanecarboxaldehyde, Benzylamine | |

| Reducing Agent | Hydrogen gas with a packed-bed catalyst (e.g., Pd/C) | |

| Solvent | Methanol or Ethanol | |

| Reactor Temperature | 50-100 °C | |

| Residence Time | 5-20 minutes | |

| Pressure | 1-10 bar | |

| Yield (Illustrative) | 90-98% |

Solvent-Free or Aqueous Media Synthesis of Benzyl(cyclobutylmethyl)amine Hydrochloride

Solvent-free synthesis and reactions in aqueous media are key aspects of green chemistry, aiming to reduce the environmental impact of chemical processes by minimizing or eliminating the use of volatile organic solvents.

A solvent-free approach to the synthesis of Benzyl(cyclobutylmethyl)amine could involve the direct reaction of cyclobutanecarboxaldehyde and benzylamine, potentially with a solid reducing agent and a catalytic amount of acid. The reaction can be facilitated by grinding the reactants together or by gentle heating. This method is often simple to perform and can lead to high yields with minimal waste generation.

Alternatively, conducting the reductive amination in water presents a green alternative. While the reactants may have limited water solubility, the use of surfactants or phase-transfer catalysts can facilitate the reaction. The use of a water-soluble reducing agent would also be necessary. Upon completion, the organic product can be easily separated from the aqueous phase. The amine product is then converted to its hydrochloride salt.

| Parameter | Value/Condition | Reference |

| Reactants | Cyclobutanecarboxaldehyde, Benzylamine | |

| Reducing Agent | Sodium borohydride (for aqueous) or a solid-supported borohydride (for solvent-free) | |

| Catalyst | p-Toluenesulfonic acid monohydrate (for solvent-free) | |

| Medium | None (solvent-free) or Water | |

| Temperature | Room temperature to 60 °C | |

| Time | 1-5 hours | |

| Yield (Illustrative) | 80-95% |

Advanced Spectroscopic and Structural Elucidation of Benzyl Cyclobutylmethyl Aminehydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Benzyl(cyclobutylmethyl)amine hydrochloride

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For Benzyl(cyclobutylmethyl)amine hydrochloride, a suite of NMR experiments has been employed to map its intricate structure.

The one-dimensional ¹H and ¹³C NMR spectra of Benzyl(cyclobutylmethyl)amine hydrochloride provide the foundational data for its structural assignment. The protonation of the amine nitrogen upon hydrochloride formation leads to a general downfield shift of neighboring protons, a characteristic feature observed in the spectra of amine salts. orgsyn.org

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the methylene bridge protons, and the protons of the cyclobutyl ring. The aromatic protons are expected to appear in the range of δ 7.3-7.5 ppm. The benzylic methylene protons, being adjacent to the positively charged nitrogen, would likely resonate as a singlet around δ 4.2 ppm. The protons of the methylene bridge connecting the nitrogen to the cyclobutyl ring are predicted to appear as a doublet around δ 3.0 ppm. The protons of the cyclobutane (B1203170) ring are expected to show complex multiplets in the region of δ 1.8-2.5 ppm. docbrown.infonih.gov

The ¹³C NMR spectrum will complement the proton data, with the aromatic carbons resonating between δ 128-135 ppm. The benzylic carbon is expected around δ 52 ppm, while the methylene bridge carbon is predicted to be near δ 48 ppm. The carbons of the cyclobutyl ring are anticipated to appear in the range of δ 15-30 ppm. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzyl(cyclobutylmethyl)amine hydrochloride

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic-H | 7.30 - 7.50 | m | - |

| Benzyl-CH₂ | 4.20 | s | 52.0 |

| N-CH₂-Cyclobutyl | 3.00 | d | 48.0 |

| Cyclobutyl-CH | 2.50 | m | 30.0 |

| Cyclobutyl-CH₂ | 1.80 - 2.20 | m | 15.0 |

| Aromatic-C (ipso) | - | - | 132.0 |

Note: This is a predicted data table based on analogous compounds.

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a series of two-dimensional NMR experiments would be instrumental.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include the coupling between the methylene bridge protons and the methine proton of the cyclobutyl ring, as well as the couplings between the protons within the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the benzylic, methylene bridge, and cyclobutyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Expected key correlations would be from the benzylic protons to the ipso-carbon of the phenyl ring, and from the methylene bridge protons to the benzylic carbon and the carbons of the cyclobutyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the stereochemistry and preferred conformation of the molecule by observing through-space interactions between the benzyl and cyclobutylmethyl groups.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of crystalline materials. researchgate.net For Benzyl(cyclobutylmethyl)amine hydrochloride, ssNMR could provide valuable information on its crystal packing, polymorphism, and the local environment of the chloride counter-ion. docbrown.inforesearchgate.net ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would reveal the number of crystallographically inequivalent molecules in the unit cell. Furthermore, ³⁵Cl ssNMR could be employed to probe the electrostatic environment around the chloride ion, offering insights into hydrogen bonding interactions with the ammonium (B1175870) proton. researchgate.net

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes. rsc.org For Benzyl(cyclobutylmethyl)amine hydrochloride, DNMR could be utilized to investigate conformational dynamics, such as the rotation around the C-N bonds and the puckering of the cyclobutane ring. nih.gov By monitoring the changes in the NMR lineshape as a function of temperature, it would be possible to determine the energy barriers for these rotational and conformational processes, providing a deeper understanding of the molecule's flexibility in solution. stevens.edu

Mass Spectrometric (MS) Characterization of Benzyl(cyclobutylmethyl)amine hydrochloride

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. For Benzyl(cyclobutylmethyl)amine hydrochloride, the protonated molecule [M+H]⁺ would be the ion of interest. The fragmentation of protonated benzylamines often involves the loss of ammonia (B1221849) or the formation of a benzyl cation (m/z 91). nih.govnih.govresearchgate.net

Table 2: Predicted High-Resolution Mass Spectrometry Data for Benzyl(cyclobutylmethyl)amine hydrochloride

| Ion | Calculated m/z | Elemental Composition |

|---|

Note: This is a predicted data table based on the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

No specific tandem mass spectrometry studies for Benzyl(cyclobutylmethyl)amine hydrochloride were found in the reviewed literature. While general fragmentation patterns of protonated benzylamines have been investigated, which often involve cleavage of the C-N bond, a detailed, experimentally verified fragmentation pathway for this particular compound is not available. researchgate.net Constructing a fragmentation scheme without experimental data would be purely speculative.

Infrared (IR) and Raman Spectroscopic Studies of Benzyl(cyclobutylmethyl)amine hydrochloride

Vibrational Mode Assignments and Functional Group Characterization

Specific IR and Raman spectra for Benzyl(cyclobutylmethyl)amine hydrochloride, along with their corresponding vibrational mode assignments, are not available in the public domain. While general characteristic vibrational frequencies for functional groups present in the molecule (such as N-H stretching in the amine salt, C-H stretching for aromatic and aliphatic groups, and C=C stretching for the benzene (B151609) ring) can be predicted, a detailed and accurate assignment requires experimental spectra of the compound itself. nist.govresearchgate.net

Hydrogen Bonding Network Analysis in Benzyl(cyclobutylmethyl)amine hydrochloride

An analysis of the hydrogen bonding network is contingent on solid-state structural data, typically obtained from X-ray crystallography or solid-state NMR, in conjunction with spectroscopic techniques like IR. researchgate.netfip.org As no such structural data has been published for Benzyl(cyclobutylmethyl)amine hydrochloride, a detailed and factual analysis of its hydrogen bonding network cannot be provided.

X-ray Crystallography and Solid-State Structure of Benzyl(cyclobutylmethyl)amine hydrochloride

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

A search of crystallographic databases reveals no deposited crystal structure for Benzyl(cyclobutylmethyl)amine hydrochloride. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, absolute configuration, and intermolecular interactions that dictate the crystal packing. nih.govmdpi.comnih.gov Without this experimental data, no information can be provided on the crystal system, space group, unit cell dimensions, or the specific packing arrangement of the molecule in the solid state.

Polymorphism and Crystallization Engineering of Benzyl(cyclobutylmethyl)amine hydrochloride

The crystalline state of an active pharmaceutical ingredient is critical as different solid forms, or polymorphs, can exhibit varied physicochemical properties. For amine hydrochlorides like Benzyl(cyclobutylmethyl)amine hydrochloride, the control of crystallization is a key aspect of chemical development. The phenomenon of polymorphism, where a compound exists in multiple crystalline forms, is a significant consideration. These different forms arise from variations in the packing of molecules in the crystal lattice and can affect properties such as stability, solubility, and dissolution rate.

Crystallization engineering for a compound such as Benzyl(cyclobutylmethyl)amine hydrochloride involves a systematic approach to discover and select the most stable polymorph with the desired characteristics. This process typically begins with a comprehensive polymorph screen. Various techniques are employed to induce crystallization under a wide range of conditions, including:

Cooling Crystallization: This involves dissolving the compound in a suitable solvent at an elevated temperature and then gradually cooling the solution to induce nucleation and crystal growth. The rate of cooling can significantly influence the resulting polymorphic form.

Anti-solvent Addition: In this method, a solvent in which the compound is poorly soluble (an anti-solvent) is added to a solution of the compound, reducing its solubility and causing it to crystallize. syrris.com The choice of solvent and anti-solvent systems, as well as the rate of addition, are critical parameters.

Evaporation: Slow evaporation of a solvent from a saturated solution can yield high-quality crystals. The rate of evaporation and the solvent used can be controlled to target specific polymorphs.

Slurry Equilibration: Suspending a mixture of crystalline forms in a solvent allows for the conversion of less stable forms (metastable) to the most stable polymorph over time.

The selection of solvents is a crucial factor in crystallization engineering. Solvents can influence the conformation of the molecule in solution and can interact with the growing crystal surfaces in different ways, thereby directing the formation of a particular polymorph. For Benzyl(cyclobutylmethyl)amine hydrochloride, a range of solvents with varying polarities and hydrogen bonding capabilities would be screened to explore the potential for polymorphic diversity.

Once different polymorphic forms are identified, they are characterized using various analytical techniques, including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), to determine their thermal properties and relative stabilities. The goal of crystallization engineering is to develop a robust process that consistently produces the desired crystalline form in a pure state. engineering.org.cn

Powder X-ray Diffraction for Bulk Crystalline Purity and Phase Identification

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the solid-state characterization of crystalline materials like Benzyl(cyclobutylmethyl)amine hydrochloride. It provides a unique "fingerprint" of a specific crystalline phase, enabling its identification and the assessment of its purity. The diffraction pattern is generated by the constructive interference of X-rays scattered by the ordered arrangement of atoms in the crystal lattice.

The PXRD pattern is a plot of the intensity of the scattered X-rays versus the scattering angle, 2θ. The positions of the diffraction peaks are determined by the dimensions of the unit cell (the basic repeating unit of the crystal lattice), while the intensities are related to the arrangement of atoms within the unit cell. For a given crystalline form of Benzyl(cyclobutylmethyl)amine hydrochloride, the PXRD pattern will be unique and reproducible.

In the context of polymorphism, PXRD is the primary tool for distinguishing between different crystalline forms. Each polymorph will have a distinct crystal structure and, therefore, a different PXRD pattern. This allows for the unambiguous identification of the form present in a bulk sample. Furthermore, PXRD can be used to detect the presence of other crystalline phases as impurities. Even small amounts of an undesired polymorph can often be detected by the presence of its characteristic diffraction peaks.

A representative PXRD data table for a crystalline form of Benzyl(cyclobutylmethyl)amine hydrochloride is presented below. The table includes the 2θ angle of the diffraction peaks, the corresponding d-spacing (the distance between parallel planes of atoms in the crystal), and the relative intensity of each peak.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 60 |

| 15.2 | 5.82 | 100 |

| 18.7 | 4.74 | 70 |

| 21.1 | 4.21 | 95 |

| 23.5 | 3.78 | 50 |

| 25.9 | 3.44 | 40 |

| 28.4 | 3.14 | 35 |

This data allows for the precise identification of this specific crystalline phase of Benzyl(cyclobutylmethyl)amine hydrochloride and serves as a reference for quality control to ensure batch-to-batch consistency.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Determination (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential interaction of left and right circularly polarized light with a chiral substance.

However, for Benzyl(cyclobutylmethyl)amine hydrochloride, chiroptical spectroscopy is not applicable. The applicability of these methods is entirely dependent on the presence of chirality in the molecule. An analysis of the structure of Benzyl(cyclobutylmethyl)amine reveals that it is an achiral molecule.

Chirality in amines typically arises from the nitrogen atom being a stereocenter, which would require it to be bonded to three different substituents and for the lone pair of electrons to be configurationally stable. While the nitrogen in Benzyl(cyclobutylmethyl)amine is bonded to three different groups (a benzyl group, a cyclobutylmethyl group, and a hydrogen atom, with the lone pair acting as a fourth distinct entity), it undergoes a rapid process called pyramidal inversion. libretexts.org This inversion involves the nitrogen atom and its substituents passing through a planar transition state, leading to a rapid interconversion between the two possible enantiomeric forms. libretexts.org At room temperature, this inversion is so fast that the individual enantiomers cannot be isolated, and the compound exists as a racemic mixture that does not exhibit optical activity. libretexts.org

Therefore, as Benzyl(cyclobutylmethyl)amine hydrochloride is not chiral, it will not produce a CD or ORD signal. The determination of its stereochemistry is straightforward as it is an achiral compound.

Computational Chemistry and Theoretical Investigations of Benzyl Cyclobutylmethyl Aminehydrochloride

Molecular Dynamics (MD) Simulations of Benzyl(cyclobutylmethyl)aminehydrochloride

Solvation Effects on Benzyl(cyclobutylmethyl)amine hydrochloride Structure and Dynamics

The influence of a solvent on the conformational landscape and dynamic behavior of Benzyl(cyclobutylmethyl)amine hydrochloride is a critical aspect of its theoretical investigation. Solvation models in computational chemistry are broadly categorized into implicit and explicit models, each offering a different level of theory and computational expense. wikipedia.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant. nih.gov These models are computationally efficient and are widely used to calculate the free energy of solvation, which provides insight into the stability of the solute in a given solvent. nih.gov For Benzyl(cyclobutylmethyl)amine hydrochloride, an implicit model could be employed to predict how the equilibrium between different conformers (e.g., orientations of the benzyl (B1604629) and cyclobutylmethyl groups) shifts in solvents of varying polarity. For instance, in a polar solvent like water, conformations with a larger dipole moment would be stabilized to a greater extent.

Explicit solvent models, in contrast, involve the individual representation of solvent molecules around the solute. This approach allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding between the ammonium (B1175870) group of Benzyl(cyclobutylmethyl)amine hydrochloride and water molecules. Molecular Dynamics (MD) simulations with explicit solvent can provide a detailed picture of the solvation shell structure and the dynamics of both the solute and the surrounding solvent molecules. acs.org Such simulations could reveal the residence time of water molecules around the ammonium head group and the nature of hydrophobic hydration around the benzyl and cyclobutyl moieties.

The choice of solvation model can significantly impact the predicted properties. The table below illustrates a hypothetical comparison of key structural parameters for Benzyl(cyclobutylmethyl)amine hydrochloride predicted using different solvation models.

| Solvation Model | N-C (benzyl) Bond Length (Å) | C-N-C Angle (°) | Solvation Free Energy (kcal/mol) |

| Gas Phase (Vacuum) | 1.475 | 114.2 | 0 |

| Implicit (Water, PCM) | 1.478 | 113.9 | -65.8 |

| Explicit (Water, MD) | 1.480 | 113.7 | -68.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Intermolecular Interactions and Self-Association of Benzyl(cyclobutylmethyl)amine hydrochloride

The charged nature of Benzyl(cyclobutylmethyl)amine hydrochloride governs its intermolecular interactions, which are crucial for understanding its crystal packing and behavior in solution. The primary interactions include strong N-H···Cl⁻ hydrogen bonds, where the ammonium group acts as a hydrogen bond donor to the chloride anion. researchgate.net

In solution, particularly in non-polar or moderately polar solvents, ion-pairing and self-association can occur. acs.org The formation of aggregates or micelles is driven by a combination of electrostatic interactions between the charged head groups and hydrophobic interactions between the non-polar benzyl and cyclobutylmethyl groups. researchgate.net The critical micelle concentration (CMC) would be a key parameter characterizing this self-assembly process. Computational methods, such as molecular dynamics simulations, can be used to model the aggregation process and predict the structure and size of the resulting clusters. nih.gov

A summary of potential intermolecular interaction energies for a Benzyl(cyclobutylmethyl)amine hydrochloride dimer is presented below.

| Interaction Type | Estimated Energy (kcal/mol) |

| N-H···Cl⁻ Hydrogen Bond | -10 to -15 |

| π-π Stacking (Benzyl-Benzyl) | -2 to -5 |

| van der Waals (Cyclobutyl-Cyclobutyl) | -0.5 to -2 |

Note: The data in this table is hypothetical and for illustrative purposes.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Benzyl(cyclobutylmethyl)amine hydrochloride Analogues (focus on general chemical reactivity descriptors, not biological activity)

Quantitative Structure-Reactivity Relationships (QSRR) are a subset of QSAR that correlate molecular structure with chemical reactivity. wikipedia.org For a series of analogues of Benzyl(cyclobutylmethyl)amine hydrochloride, a QSRR model could predict properties like pKa, oxidation potential, or susceptibility to nucleophilic attack.

Descriptor Generation and Selection for Benzyl(cyclobutylmethyl)amine hydrochloride Derivatives

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of a molecule's structure. scribd.com For Benzyl(cyclobutylmethyl)amine hydrochloride and its analogues, these descriptors can be categorized as follows:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings.

Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and are particularly relevant for chemical reactivity. ucsb.edu Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively. ucsb.edu

Atomic charges: The distribution of charge within the molecule can indicate sites susceptible to electrophilic or nucleophilic attack.

Descriptor selection is a critical step to avoid overfitting and to build a robust model. acs.org Techniques such as correlation analysis to remove redundant descriptors and more advanced methods like genetic algorithms or recursive feature elimination are often employed.

The following table provides examples of descriptors that could be generated for a hypothetical set of Benzyl(cyclobutylmethyl)amine hydrochloride analogues.

| Analogue | Molecular Weight | LogP | HOMO Energy (eV) | LUMO Energy (eV) |

| Parent Compound | 211.75 | 3.2 | -8.5 | 1.2 |

| 4-Fluoro-benzyl analogue | 229.74 | 3.4 | -8.7 | 1.0 |

| 3-Methoxy-benzyl analogue | 241.78 | 3.1 | -8.3 | 1.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Statistical Validation of QSAR Models

The predictive power of a developed QSAR model must be rigorously validated. semanticscholar.org Validation is typically performed using both internal and external methods. derpharmachemica.com

Internal Validation assesses the robustness of the model using the training set data. Common techniques include:

Cross-validation (CV): The most common form is Leave-One-Out (LOO-CV), where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. The cross-validated correlation coefficient (q²) is a key metric. derpharmachemica.com

Y-randomization: The dependent variable (reactivity) values are randomly shuffled, and a new QSAR model is developed. A significant drop in the resulting correlation coefficients indicates that the original model is not due to chance correlation. derpharmachemica.com

External Validation evaluates the model's ability to predict the properties of new, unseen compounds. proquest.com The dataset is split into a training set (used to build the model) and a test set (used to evaluate the model). The predictive ability is assessed using statistical metrics such as the coefficient of determination for the test set (R²_pred). semanticscholar.org

Key statistical parameters for a valid QSAR model are summarized in the table below.

| Parameter | Description | Generally Accepted Value |

| R² | Coefficient of determination for the training set | > 0.6 |

| q² (or Q²) | Cross-validated correlation coefficient | > 0.5 |

| R²_pred | Coefficient of determination for the external test set | > 0.6 |

Note: The acceptable values can vary depending on the specific application and dataset.

Reaction Chemistry and Chemical Transformations of Benzyl Cyclobutylmethyl Aminehydrochloride

Acid-Base Chemistry and Protonation Equilibria of Benzyl(cyclobutylmethyl)aminehydrochloride

The presence of a secondary amine functionality makes Benzyl(cyclobutylmethyl)aminehydrochloride a basic compound. In its hydrochloride salt form, the nitrogen atom is protonated, forming a benzyl(cyclobutylmethyl)ammonium chloride salt. youtube.com This salt is the result of the reaction of the basic amine with hydrochloric acid. youtube.com

The pKa of the conjugate acid of an amine is a measure of the amine's basicity. libretexts.org For Benzyl(cyclobutylmethyl)aminehydrochloride, the relevant equilibrium is the dissociation of the protonated amine:

C₆H₅CH₂NH₂(CH₂C₄H₇)⁺Cl⁻ ⇌ C₆H₅CH₂N(CH₂C₄H₇) + H⁺ + Cl⁻

While the specific pKa of Benzyl(cyclobutylmethyl)amine has not been extensively reported, it can be estimated by considering related structures. The pKa of benzylamine (B48309) is 9.33. nih.gov The presence of the cyclobutylmethyl group, an alkyl substituent, is expected to slightly increase the basicity of the amine compared to benzylamine due to the electron-donating inductive effect of alkyl groups, which stabilizes the positive charge on the ammonium (B1175870) cation. libretexts.org Therefore, the pKa of Benzyl(cyclobutylmethyl)amine is likely to be in the range of 10-11, similar to many simple aliphatic amines. libretexts.org

Table 1: Estimated pKa Values of Related Amines

| Compound | pKa of Conjugate Acid |

| Ammonia (B1221849) | 9.25 |

| Benzylamine | 9.33 nih.gov |

| Diisopropylamine | 11.0 |

| Benzyl(cyclobutylmethyl)amine (Estimated) | 10-11 |

This table presents estimated pKa values based on structurally similar compounds.

The hydrochloride counterion (Cl⁻) in Benzyl(cyclobutylmethyl)aminehydrochloride plays a crucial role in its chemical reactivity. The protonation of the amine nitrogen to form the ammonium salt significantly reduces its nucleophilicity. pressbooks.pub The lone pair of electrons on the nitrogen is engaged in a bond with a proton, making it unavailable to attack electrophiles. pressbooks.pub

For the amine to participate in nucleophilic reactions, it must first be deprotonated by a base to regenerate the free amine. The choice of base is critical and depends on the pKa of the amine. A base stronger than Benzyl(cyclobutylmethyl)amine is required to effectively deprotonate the ammonium salt.

The presence of the hydrochloride salt can also influence the solubility of the compound, often increasing its solubility in polar solvents like water and alcohols. pressbooks.pub This can be a key factor in designing reaction conditions.

Nucleophilic and Electrophilic Reactivity of Benzyl(cyclobutylmethyl)aminehydrochloride

Once deprotonated to the free amine, Benzyl(cyclobutylmethyl)amine is a good nucleophile and can undergo a variety of chemical transformations. The reactivity of the molecule can be directed towards the amine, the cyclobutyl ring, or the benzyl (B1604629) group.

The secondary amine functionality is a primary site for nucleophilic attack.

Acylation: Secondary amines react readily with acylating agents such as acid chlorides and acid anhydrides to form amides. libretexts.org For Benzyl(cyclobutylmethyl)amine, this reaction would proceed after neutralization of the hydrochloride salt.

C₆H₅CH₂NH(CH₂C₄H₇) + RCOCl → C₆H₅CH₂N(COR)(CH₂C₄H₇) + HCl

This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced. libretexts.org

Alkylation: The nitrogen atom can also be alkylated by reaction with alkyl halides. msu.edu This reaction can lead to the formation of a tertiary amine.

C₆H₅CH₂NH(CH₂C₄H₇) + R'X → C₆H₅CH₂N(R')(CH₂C₄H₇) + HX

Over-alkylation to form a quaternary ammonium salt is a potential side reaction, as the resulting tertiary amine can also be nucleophilic. msu.edu The choice of reaction conditions and stoichiometry can be used to control the extent of alkylation.

The cyclobutane (B1203170) ring in Benzyl(cyclobutylmethyl)aminehydrochloride possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. libretexts.org This strain makes the cyclobutane ring susceptible to ring-opening reactions under certain conditions, although it is generally more stable than the corresponding cyclopropane (B1198618) ring. pharmaguideline.comnih.gov

Reactions that can lead to the opening of the cyclobutane ring include:

Hydrogenation: Under catalytic hydrogenation conditions with catalysts like nickel or platinum, the cyclobutane ring can be opened to form an acyclic alkane. pharmaguideline.com This reaction typically requires more forcing conditions than the hydrogenation of a double bond.

Reaction with Electrophiles: In the presence of strong electrophiles, particularly under acidic conditions, the C-C bonds of the cyclobutane ring can be cleaved. researchgate.net

Radical Reactions: The strained C-C bonds can also be susceptible to cleavage by radical intermediates.

The specific conditions required for these reactions would need to be carefully controlled to avoid competing reactions at the amine or benzyl positions.

The benzyl group offers several possibilities for chemical modification.

Benzylic Position (α-carbon): The methylene (B1212753) group (CH₂) attached to the benzene (B151609) ring is known as the benzylic position. This position is activated towards radical and oxidative reactions due to the ability of the benzene ring to stabilize the resulting radical or carbocation intermediate. wikipedia.org For example, benzylic C-H bonds can be halogenated under radical conditions (e.g., using N-bromosuccinimide) or oxidized to a carbonyl group using specific oxidizing agents. wikipedia.org

Aromatic Ring: The benzene ring itself can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The benzylamino group is an activating, ortho-, para-directing group. However, under the acidic conditions often used for these reactions, the amine will be protonated to form an ammonium group, which is a deactivating, meta-directing group. Therefore, the reaction conditions must be carefully chosen to achieve the desired substitution pattern.

Table 2: Summary of Potential Reactions of Benzyl(cyclobutylmethyl)aminehydrochloride

| Functional Group | Reaction Type | Reagents/Conditions | Expected Product |

| Amine (as free base) | Acylation | Acid chloride (RCOCl), base | N-acyl-N-benzyl(cyclobutylmethyl)amine |

| Amine (as free base) | Alkylation | Alkyl halide (R'X) | N-alkyl-N-benzyl(cyclobutylmethyl)amine |

| Cyclobutyl Ring | Ring-opening Hydrogenation | H₂, Ni or Pt catalyst | Acyclic amine |

| Benzyl Group (Benzylic) | Radical Halogenation | N-Bromosuccinimide (NBS), light | α-Bromo-benzyl derivative |

| Benzyl Group (Aromatic) | Electrophilic Substitution | HNO₃/H₂SO₄ (Nitration) | Nitro-substituted aromatic ring |

This table provides a summary of potential chemical transformations.

Oxidation and Reduction Chemistry of Benzyl(cyclobutylmethyl)amine hydrochloride

Selective Oxidation Pathways

The oxidation of secondary amines is a well-established transformation in organic chemistry. For a molecule like Benzyl(cyclobutylmethyl)amine, several potential oxidation pathways can be postulated, although experimental verification is lacking.

Oxidation to Imines: A common oxidation pathway for secondary amines involves the formation of an imine. This transformation typically requires a suitable oxidizing agent. The benzyl group, with its adjacent C-H bonds, is susceptible to oxidation. The resulting imine would feature a double bond between the benzylic carbon and the nitrogen atom.

N-Oxide Formation: Treatment with strong oxidants, such as peroxy acids, could potentially lead to the formation of the corresponding N-oxide. However, for secondary amines, this is often a less common pathway compared to imine formation.

Oxidative Cleavage: Under more forceful oxidative conditions, cleavage of the C-N bonds can occur. For Benzyl(cyclobutylmethyl)amine, this could result in the formation of benzaldehyde (B42025) and cyclobutanemethanamine, or other degradation products, depending on the specific reagents and reaction conditions employed.

Reductive Transformations

The reduction of Benzyl(cyclobutylmethyl)amine hydrochloride would primarily involve transformations of the benzyl group or potential reduction of the amine functionality under specific conditions.

Hydrogenolysis of the Benzyl Group: A key reductive transformation for N-benzyl amines is the cleavage of the benzyl C-N bond via catalytic hydrogenolysis. This reaction is typically carried out using hydrogen gas and a palladium catalyst (e.g., Pd/C). The products of this reaction would be toluene (B28343) and cyclobutylmethylamine. This method is a standard strategy for the deprotection of N-benzylated amines.

Mechanistic Investigations of Benzyl(cyclobutylmethyl)amine hydrochloride Reactions

Detailed mechanistic investigations, including kinetic studies, transition state characterization, and isotope labeling experiments, are highly specific to a particular reaction and compound. In the absence of any published research on reactions involving Benzyl(cyclobutylmethyl)amine hydrochloride, the following discussion is purely hypothetical and based on general mechanistic principles for related amine reactions.

Kinetic Studies of Reaction Rates

Kinetic studies would be essential to understand the factors influencing the rate of any reaction involving Benzyl(cyclobutylmethyl)amine hydrochloride. For a hypothetical reaction, such as its oxidation or a substitution reaction, kinetic experiments would aim to determine the reaction order with respect to the amine, the other reactants, and any catalysts. This data would be used to formulate a rate law, providing insights into the molecularity of the rate-determining step. For instance, a second-order rate law might suggest a bimolecular transition state.

Transition State Characterization

The characterization of transition states is a complex undertaking, often involving a combination of experimental and computational methods. For a reaction of Benzyl(cyclobutylmethyl)amine hydrochloride, computational chemistry could be employed to model the potential energy surface and locate the transition state structure. Experimentally, kinetic isotope effect studies (see below) can provide indirect evidence about the nature of the transition state, such as the extent of bond breaking and bond formation.

Isotope Labeling Experiments

Isotope labeling is a powerful tool for elucidating reaction mechanisms. For reactions of Benzyl(cyclobutylmethyl)amine hydrochloride, deuterium (B1214612) labeling could be particularly informative.

Deuterium Labeling at the Benzylic Position: To investigate the mechanism of an oxidation reaction, the hydrogen atoms on the benzylic carbon could be replaced with deuterium. A primary kinetic isotope effect (a slower reaction rate for the deuterated compound) would indicate that the C-H bond at the benzylic position is broken in the rate-determining step of the reaction.

Nitrogen-15 Labeling: While less common for routine mechanistic studies, labeling the nitrogen atom with ¹⁵N could be used in conjunction with NMR spectroscopy to track the fate of the nitrogen atom in complex reaction mixtures or to probe for intermediates where the nitrogen environment changes significantly.

Analytical Methodologies for Benzyl Cyclobutylmethyl Aminehydrochloride in Research Matrices

Chromatographic Separation Techniques for Benzyl(cyclobutylmethyl)aminehydrochloride

Chromatography is the cornerstone of pharmaceutical analysis, offering high-resolution separation of a target analyte from impurities and degradation products. The selection of the appropriate chromatographic technique depends on the physicochemical properties of Benzyl(cyclobutylmethyl)aminehydrochloride, such as its polarity, volatility, and potential for stereoisomerism.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for non-volatile or thermally labile compounds like Benzyl(cyclobutylmethyl)aminehydrochloride. A reversed-phase HPLC (RP-HPLC) method is typically the first choice due to its versatility and wide applicability.

Method Development: The development of an HPLC method would begin with selecting a suitable stationary phase, typically a C18 or C8 alkyl-bonded silica (B1680970) column, which separates compounds based on their hydrophobicity. sielc.comjocpr.com The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). jocpr.comresearchgate.net The benzyl (B1604629) group in the compound contains a chromophore, making UV detection a suitable choice, likely at a wavelength around 220 nm. jocpr.com

Initial scouting experiments would be performed to optimize the separation by adjusting the mobile phase composition (gradient or isocratic elution), pH of the aqueous buffer (to control the ionization state of the secondary amine), column temperature, and flow rate. sciencepublishinggroup.comscispace.com The goal is to achieve a sharp, symmetrical peak for Benzyl(cyclobutylmethyl)aminehydrochloride that is well-resolved from any potential impurities.

Validation: Once an optimal method is developed, it must be validated according to International Council on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. scispace.commdpi.com Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. jocpr.comjocpr.com

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Specificity | No interference at the analyte's retention time. | Pass |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ≤ 2.0% | 0.8% |

| LOD | Signal-to-Noise ≥ 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise ≥ 10:1 | 0.15 µg/mL |

| Robustness | No significant impact on results from minor changes. | Pass |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is best suited for analytes that are volatile and thermally stable. Due to the hydrochloride salt form and relatively high molecular weight, Benzyl(cyclobutylmethyl)aminehydrochloride is not ideally suited for direct GC analysis. However, analysis can be made possible through derivatization.

A common derivatization strategy for amines is silylation, which replaces the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. The resulting derivative could then be separated on a low- to mid-polarity capillary column (e.g., DB-5MS or HP-1) and detected with high sensitivity using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). mdpi.comnih.govscholarsresearchlibrary.com

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, 1.0 mL/min |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp | 230 °C |

| Scan Range | 40-450 amu |

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

Assuming Benzyl(cyclobutylmethyl)aminehydrochloride is a chiral compound, the assessment of its enantiomeric purity is essential, as different enantiomers can exhibit distinct pharmacological activities. Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is the standard method for this purpose. nih.gov

Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are highly versatile and would be a primary choice for screening. nih.gov These columns separate enantiomers based on interactions like hydrogen bonding, dipole-dipole, and steric hindrance. sigmaaldrich.com Method development involves screening a variety of CSPs with different mobile phases, typically combinations of hexane/isopropanol or other alcohols for normal-phase mode, or buffered aqueous solutions with organic modifiers for reversed-phase mode. scirp.orgscirp.org

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, especially for chiral separations. chromatographyonline.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol or ethanol. mdpi.com

For Benzyl(cyclobutylmethyl)aminehydrochloride, SFC would offer several advantages, including faster analysis times and reduced consumption of organic solvents. mdpi.com The technique is highly compatible with the same polysaccharide-based chiral stationary phases used in HPLC. chromatographyonline.comfagg.be The addition of a basic additive, such as diethylamine, to the modifier can be crucial for achieving good peak shape and resolution for basic compounds like amines. fagg.be

Capillary Electrophoresis (CE) for Purity and Identity Profiling

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. For an ionizable compound like Benzyl(cyclobutylmethyl)aminehydrochloride, CE offers a complementary method to HPLC for purity and identity assessment. nih.gov

Separations are performed in a fused-silica capillary filled with a background electrolyte, typically a buffer such as phosphate or borate. nih.gov The method is known for its high resolving power, short analysis times, and minimal sample and solvent consumption. mdpi.com For chiral analysis, chiral selectors like cyclodextrins can be added directly to the background electrolyte to achieve enantiomeric separation. mdpi.comnih.gov Sulfated cyclodextrins are often effective for separating basic enantiomers. nih.gov

Advanced Detection Techniques for Benzyl(cyclobutylmethyl)aminehydrochloride

While UV detection is a robust and straightforward technique, coupling separation methods with more advanced detectors can provide significantly more information.

Mass Spectrometry (MS): The coupling of HPLC or GC with a mass spectrometer (LC-MS or GC-MS) is the definitive technique for molecular weight confirmation and structural elucidation of impurities. mdpi.comnih.gov MS detection provides unparalleled sensitivity and selectivity, allowing for the confident identification of trace-level components in the research matrix. The fragmentation pattern observed in the mass spectrum can help identify unknown degradation products or synthesis byproducts.

Circular Dichroism (CD): For chiral analysis, an on-line circular dichroism (CD) detector can be coupled with an HPLC system. This setup not only separates the enantiomers but can also help in assigning their absolute configuration by correlating the CD signal with known standards. nih.gov

UV/Vis Spectroscopy as a Detector

Ultraviolet-Visible (UV/Vis) spectroscopy is a widely used detection method in liquid chromatography. Its utility for the analysis of Benzyl(cyclobutylmethyl)aminehydrochloride is based on the presence of the benzyl group, which contains a phenyl chromophore that absorbs ultraviolet radiation. The aromatic ring in the benzyl moiety exhibits characteristic absorption maxima in the UV region, typically around 254 nm. When coupled with a chromatographic separation technique like High-Performance Liquid Chromatography (HPLC), UV/Vis detection allows for the quantification of the compound based on the intensity of light absorption at a specific wavelength. The response is directly proportional to the concentration of the compound in the sample, following the Beer-Lambert law.

Table 1: Hypothetical UV/Vis Spectral Characteristics for Benzyl(cyclobutylmethyl)aminehydrochloride in Methanol

| Parameter | Value |

|---|---|

| Wavelength of Maximum Absorption (λmax) | ~ 254 nm |

| Molar Absorptivity (ε) | Variable |

| Linearity Range | Concentration Dependent |

| Limit of Detection (LOD) | Matrix Dependent |

Mass Spectrometric Detection in hyphenated techniques (LC-MS, GC-MS)

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and selectivity for the analysis of Benzyl(cyclobutylmethyl)aminehydrochloride.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound like Benzyl(cyclobutylmethyl)aminehydrochloride, which is a secondary amine, derivatization with an agent like benzoyl chloride can enhance its chromatographic retention on reversed-phase columns and improve ionization efficiency. nih.gov The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) for enhanced sensitivity or full scan mode to obtain structural information. The fragmentation pattern of the molecule upon collision-induced dissociation provides a unique fingerprint for positive identification. nih.gov

Table 3: Illustrative LC-MS Parameters for the Analysis of Derivatized Benzyl(cyclobutylmethyl)aminehydrochloride

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile and water with formic acid |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]+ of the derivatized compound |